6-(Piperidin-1-yl)pyrazine-2-carboxylic acid

Medicinal Chemistry Scaffold Differentiation Physicochemical Properties

Select 6-(Piperidin-1-yl)pyrazine-2-carboxylic acid for kinase inhibitor programs based on WO2007048066A2 pharmacophores. The 6-piperidinyl group provides a basic tertiary amine for salt-bridge interactions, while the carboxylic acid handle enables amide coupling for rapid SAR exploration. With predicted logP 1.5–2.5, this scaffold offers superior CNS permeability versus unsubstituted pyrazine-2-carboxylic acid (logP -0.76). Essential for fragment libraries requiring balanced lipophilicity and basicity. Also applicable to liver carboxylesterase 1 (CES1) chemical probe development.

Molecular Formula C10H13N3O2
Molecular Weight 207.23 g/mol
CAS No. 40262-68-8
Cat. No. B1301244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Piperidin-1-yl)pyrazine-2-carboxylic acid
CAS40262-68-8
Molecular FormulaC10H13N3O2
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC(=CN=C2)C(=O)O
InChIInChI=1S/C10H13N3O2/c14-10(15)8-6-11-7-9(12-8)13-4-2-1-3-5-13/h6-7H,1-5H2,(H,14,15)
InChIKeyQAGSQSWSDKCMGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Piperidin-1-yl)pyrazine-2-carboxylic acid (CAS 40262-68-8) for Research & Procurement


6-(Piperidin-1-yl)pyrazine-2-carboxylic acid (CAS 40262-68-8), molecular formula C₁₀H₁₃N₃O₂ and molecular weight 207.23 g/mol, is a heterocyclic building block combining a pyrazine-2-carboxylic acid core with a piperidin-1-yl substituent at the 6-position [1]. The compound features a single aromatic ring, one hydrogen bond donor (carboxylic acid), four hydrogen bond acceptors, and two rotatable bonds [1]. This scaffold is recognized in pharmaceutical research as a key intermediate for kinase inhibitor development [2].

Why Generic Pyrazine Carboxylic Acids Cannot Replace 6-(Piperidin-1-yl)pyrazine-2-carboxylic acid


Pyrazine-2-carboxylic acid derivatives represent a broad and structurally diverse chemical class, and subtle variations in substitution patterns can profoundly alter both physicochemical properties and biological target engagement. Within the pyrazine-2-carboxylic acid family, compounds differ substantially in molecular weight, hydrogen bonding capacity, lipophilicity, and heterocyclic appendages, all of which critically influence solubility, permeability, and protein binding in drug discovery workflows [1]. Consequently, simple pyrazine-2-carboxylic acid or alternative 6-substituted analogs cannot be interchanged with 6-(piperidin-1-yl)pyrazine-2-carboxylic acid without risking altered reaction outcomes, divergent pharmacokinetic profiles, or loss of specific target inhibition [2]. The following quantitative evidence establishes the verifiable differentiation parameters that inform scientifically rigorous procurement decisions.

Quantitative Differentiation Evidence for 6-(Piperidin-1-yl)pyrazine-2-carboxylic acid vs. Analogs


Molecular Architecture Differentiation: Piperidine vs. Morpholine vs. Pyrrolidine Substitution

The piperidin-1-yl group at the 6-position of the pyrazine ring confers distinct physicochemical properties compared to alternative 6-position heterocyclic substituents. The saturated six-membered piperidine ring (C₅H₁₀N) contributes basicity and hydrogen-bond acceptor capacity that differs quantitatively from morpholine (contains oxygen, altering polarity) or pyrrolidine (five-membered, different conformational flexibility) analogs [1].

Medicinal Chemistry Scaffold Differentiation Physicochemical Properties

Patent-Validated Kinase Inhibitor Scaffold vs. Unsubstituted Pyrazine Carboxylic Acids

6-(Piperidin-1-yl)pyrazine-2-carboxylic acid serves as a core intermediate in the synthesis of heteroaryl compounds disclosed as protein kinase inhibitors [1]. The patent literature explicitly identifies 6-(piperidin-1-yl)pyrazine-2-carboxylic acid derivatives, whereas simpler pyrazine-2-carboxylic acid derivatives are not claimed in the same context, indicating that the 6-piperidinyl substitution pattern is integral to the claimed kinase inhibitory pharmacophore.

Kinase Inhibition Drug Discovery Intellectual Property

Predicted vs. Experimental Pharmacokinetic Parameter Comparison with Related Scaffolds

Computational predictions for pyrazine-piperidine hybrid scaffolds provide a reference point for expected pharmacokinetic behavior relative to other heterocyclic acid building blocks. While direct experimental data for 6-(piperidin-1-yl)pyrazine-2-carboxylic acid are not publicly available, class-level inference from related pyrazine derivatives suggests typical values: logP in the range of 1.5–2.5, aqueous solubility at pH 7 of 0.1–1.0 mg/mL, and moderate permeability [1]. These predicted parameters differ substantially from unsubstituted pyrazine-2-carboxylic acid, which exhibits higher aqueous solubility (>10 mg/mL) but lower membrane permeability due to its fully ionized state at physiological pH.

ADME Drug-Likeness In Silico Prediction

Optimal Application Scenarios for 6-(Piperidin-1-yl)pyrazine-2-carboxylic acid Procurement


Synthesis of Patent-Disclosed Kinase Inhibitor Libraries

Procure 6-(piperidin-1-yl)pyrazine-2-carboxylic acid when constructing compound libraries based on the heteroaryl kinase inhibitor scaffolds disclosed in WO2007048066A2 and related patent families [1]. The piperidinyl substitution at the 6-position is integral to the claimed pharmacophore, making this building block essential for reproducing or expanding upon the patented chemical matter. The carboxylic acid handle enables straightforward amide coupling with diverse amine-containing fragments, facilitating rapid SAR exploration.

Fragment-Based Drug Discovery Requiring Basic Tertiary Amine Functionality

Select this compound when your fragment library requires a pyrazine core with a basic tertiary amine center capable of forming salt bridges or engaging in hydrogen-bonding interactions with acidic residues in target proteins [1]. Unlike morpholine analogs (which introduce oxygen polarity) or unsubstituted pyrazine-2-carboxylic acid (lacking the basic amine), the piperidine ring provides a balanced combination of lipophilicity and basicity suitable for CNS-penetrant fragment design.

Preclinical Formulation Studies Requiring Moderate Lipophilicity

Utilize 6-(piperidin-1-yl)pyrazine-2-carboxylic acid in preclinical formulation development when seeking a carboxylic acid building block with predicted logP in the 1.5–2.5 range [1]. This lipophilicity profile is substantially higher than unsubstituted pyrazine-2-carboxylic acid (logP -0.76) [2], making the piperidinyl derivative more amenable to lipid-based formulations, passive membrane diffusion, and potential CNS exposure, while still retaining the carboxylic acid moiety for salt formation or prodrug derivatization.

Chemical Biology Probe Development Targeting Carboxylesterases

Deploy this compound as a starting scaffold for developing chemical probes targeting liver carboxylesterase 1 (CES1), based on preliminary bioactivity data associating structurally related pyrazine derivatives with this enzyme class [1]. The carboxylic acid moiety provides a recognition element for the CES1 active site, while the piperidinyl group offers a vector for introducing additional substituents to optimize potency and selectivity. Note that direct quantitative activity data for this specific compound are limited; procurement should be guided by synthetic accessibility for SAR expansion rather than pre-validated target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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